Potency Differential of the 3,4-Difluorobenzoyl Motif in Muscarinic M₅ Negative Allosteric Modulation
In the ML375 chemotype series, the 3,4-difluorobenzoyl substituent was essential for M₅ NAM activity. The parent compound ML375, which contains a 3,4-difluorobenzoyl-piperidine hybrid, exhibited an IC₅₀ of 300 nM at the human M₅ receptor, whereas the corresponding 4-fluorobenzoyl analog showed >10-fold reduced potency (IC₅₀ ≈ 3.5 μM) [1]. This data provides class-level inference that the 3,4-difluorobenzoyl group in the target compound is a key potency determinant compared to mono-fluorinated or non-fluorinated benzoyl analogs.
| Evidence Dimension | M₅ NAM potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; inferred from 3,4-difluorobenzoyl-containing ML375 (IC₅₀ = 300 nM) |
| Comparator Or Baseline | 4-Fluorobenzoyl analog of ML375 (IC₅₀ ≈ 3.5 μM) |
| Quantified Difference | Approximately 12-fold potency advantage for 3,4-difluorobenzoyl motif |
| Conditions | Human M₅ receptor expressed in CHO cells; calcium mobilization assay |
Why This Matters
For researchers procuring compounds to probe M₅ allosteric sites, the 3,4-difluorobenzoyl substitution pattern is a critical pharmacophoric element that cannot be substituted with simpler benzoyl groups without substantial potency loss.
- [1] Kokubo M, et al. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375). J Med Chem. 2017;60(18):7705-7720. DOI:10.1021/acs.jmedchem.7b00595. View Source
